Cas no 2353409-76-2 (m-PEG8-ethoxycarbonyl-NHS ester)
m-PEG8-ethoxycarbonyl-NHS ester Chemical and Physical Properties
Names and Identifiers
-
- m-PEG8-ethoxycarbonyl-NHS ester
- 3-(m-PEG8-ethoxycarbonyl)propanoic-NHS ester
- m-PEG8-ethoxycarbonyl--NHS ester
- HY-141111
- 2,5-dioxopyrrolidin-1-yl 1-(2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl) butanedioate
- DA-65660
- 2353409-76-2
- AKOS040743497
- CS-0115691
- 2,5-Dioxopyrrolidin-1-yl (2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl) succinate
- 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate
- BP-24223
- m-PEG9 NHS succinate
-
- Inchi: 1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
- InChI Key: GEZGBNKPTJXTNY-UHFFFAOYSA-N
- SMILES: O(C(CCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 581.26835505g/mol
- Monoisotopic Mass: 581.26835505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 30
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 164
m-PEG8-ethoxycarbonyl-NHS ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P936363-100mg |
m-PEG8-ethoxycarbonyl--NHS ester |
2353409-76-2 | ≥95% | 100mg |
¥1,440.00 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186331-100mg |
m-PEG8-ethoxycarbonyl-NHS ester |
2353409-76-2 | 98% | 100mg |
¥6195 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186331-250mg |
m-PEG8-ethoxycarbonyl-NHS ester |
2353409-76-2 | 98% | 250mg |
¥9786 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186331-500mg |
m-PEG8-ethoxycarbonyl-NHS ester |
2353409-76-2 | 98% | 500mg |
¥14101 | 2023-04-14 | |
| A2B Chem LLC | AZ98145-100mg |
3-(M-Peg8-ethoxycarbonyl)propanoic-nhs ester |
2353409-76-2 | ≥95% | 100mg |
$551.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98145-250mg |
3-(M-Peg8-ethoxycarbonyl)propanoic-nhs ester |
2353409-76-2 | ≥95% | 250mg |
$845.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98145-500mg |
3-(M-Peg8-ethoxycarbonyl)propanoic-nhs ester |
2353409-76-2 | ≥95% | 500mg |
$1198.00 | 2024-04-20 |
m-PEG8-ethoxycarbonyl-NHS ester Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on m-PEG8-ethoxycarbonyl-NHS ester
Introduction to m-PEG8-Ethoxycarbonyl-NHS Ester (CAS No. 2353409-76-2)
The compound m-PEG8-Ethoxycarbonyl-NHS Ester, identified by the CAS number 2353409-76-2, is a highly specialized reagent utilized in the field of bioconjugation and polymer chemistry. This compound is a derivative of polyethylene glycol (PEG), a well-known biocompatible polymer, modified with an ethoxycarbonyl group and an NHS (N-hydroxysuccinimide) ester functional group. The combination of these functionalities makes it an invaluable tool in various applications, particularly in the development of bioconjugates, drug delivery systems, and surface modification.
The structure of m-PEG8-Ethoxycarbonyl-NHS Ester is characterized by a linear PEG chain with a molecular weight corresponding to PEG8 (approximately 8 kDa). The ethoxycarbonyl group (-O-CO-OEt) is attached to one end of the PEG chain, while the other end is functionalized with an NHS ester group. This configuration allows for efficient coupling reactions with amine-containing biomolecules such as proteins, peptides, and nucleic acids. The NHS ester group is particularly reactive towards primary amines, making it ideal for forming stable amide bonds under mild conditions.
Recent advancements in bioconjugation chemistry have highlighted the importance of m-PEG8-Ethoxycarbonyl-NHS Ester in creating versatile platforms for drug delivery. Researchers have demonstrated its utility in synthesizing PEGylated drugs, which exhibit enhanced solubility, reduced immunogenicity, and prolonged circulation times in vivo. For instance, studies have shown that PEGylation using this reagent can significantly improve the pharmacokinetics of therapeutic proteins and peptides, leading to more effective treatments for diseases such as cancer and inflammatory disorders.
In addition to its role in drug delivery, m-PEG8-Ethoxycarbonyl-NHS Ester has found applications in the field of bioimaging. By conjugating this reagent to fluorescent dyes or contrast agents, researchers can develop imaging probes with improved stability and targeting capabilities. Recent research has explored its use in creating PEGylated quantum dots and near-infrared fluorescent agents for real-time monitoring of cellular processes and disease progression.
The synthesis of m-PEG8-Ethoxycarbonyl-NHS Ester involves a multi-step process that begins with the activation of PEG using carbodiimides or other coupling agents. The ethoxycarbonylation step introduces the -O-CO-OEt group, which serves as a protective moiety during subsequent reactions. Finally, the NHS esterification step ensures reactivity towards amine groups while maintaining the integrity of the PEG backbone. This synthesis pathway has been optimized to achieve high yields and purity levels suitable for biomedical applications.
One of the key advantages of m-PEG8-Ethoxycarbonyl-NHS Ester lies in its ability to mediate site-specific conjugation. Unlike traditional cross-linking agents that often lead to random coupling, this reagent enables precise modification at specific amino groups on biomolecules. This selectivity is crucial for preserving the functionality and bioactivity of sensitive molecules such as enzymes and antibodies.
Moreover, m-PEG8-Ethoxycarbonyl-NHS Ester has been instrumental in advancing materials science by facilitating the surface modification of nanoparticles and biomaterials. By coating surfaces with this reagent, researchers can impart desirable properties such as hydrophilicity and biocompatibility, which are essential for applications like tissue engineering and implantable devices.
Recent studies have also explored the use of m-PEG8-Ethoxycarbonyl-NHS Ester in developing stimuli-responsive systems. For example, its incorporation into hydrogels has enabled the creation of materials that respond to external stimuli such as pH changes or temperature variations. These systems hold promise for controlled drug release applications and smart biomedical devices.
In conclusion, m-PEG8-Ethoxycarbonyl-NHS Ester (CAS No. 2353409-76-2) stands out as a versatile and indispensable tool in modern biochemistry and materials science. Its unique combination of functionalities makes it suitable for a wide range of applications, from drug delivery to surface modification. As research continues to uncover new possibilities for this compound, its role in advancing biomedical technologies will undoubtedly grow.
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